molecular formula C13H10FNO3 B11805393 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11805393
M. Wt: 247.22 g/mol
InChI Key: UIWNGCAYFGJVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₃H₁₀FNO₃ It is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Cyclopropanecarboxylic Acid Moiety: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the isoxazole ring, making it less versatile in certain applications.

    5-(4-Fluorophenyl)isoxazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a cyclopropanecarboxylic acid group.

Uniqueness

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl group and the isoxazole ring enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H10FNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17)

InChI Key

UIWNGCAYFGJVBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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